molecular formula C7H12ClN3O2S B188271 Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride CAS No. 66870-47-1

Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride

Cat. No. B188271
CAS RN: 66870-47-1
M. Wt: 237.71 g/mol
InChI Key: SKISAONJDMZROQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a hydrochloride salt of ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate, which is a derivative of thiadiazine. The compound has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.

Mechanism Of Action

The exact mechanism of action of Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride is not fully understood. However, it has been reported to act on the GABAergic system, which is involved in the regulation of anxiety, sleep, and seizure activity. The compound has been shown to enhance the activity of GABA receptors, leading to an increase in the inhibitory neurotransmission.

Biochemical And Physiological Effects

Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce anxiety and increase sleep in animal models. The compound has also been reported to exhibit anticonvulsant activity in animal models of epilepsy. Additionally, Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride in lab experiments is its ability to exhibit multiple pharmacological effects, including anticonvulsant, anxiolytic, and sedative properties. This makes it a useful compound for studying the GABAergic system and its role in regulating anxiety, sleep, and seizure activity. However, one of the limitations of using Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride in lab experiments is its potential toxicity. The compound has been shown to exhibit dose-dependent toxicity in animal models.

Future Directions

There are several future directions for the study of Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use as an anticonvulsant and anxiolytic agent in humans. Additionally, further research is needed to understand the exact mechanism of action of the compound and its potential side effects.

Synthesis Methods

The synthesis of Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride has been reported in the literature using different methods. One of the methods involves the reaction of ethyl 2-bromoacetate with thiourea in the presence of sodium hydroxide, followed by the reaction with hydrazine hydrate to yield Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate. The hydrochloride salt of this compound can be obtained by reacting it with hydrochloric acid.

Scientific Research Applications

Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride has been extensively studied for its potential applications in the field of medicine. It has been reported to exhibit anticonvulsant, anxiolytic, and sedative properties. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN

66870-47-1

Product Name

Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride

Molecular Formula

C7H12ClN3O2S

Molecular Weight

237.71 g/mol

IUPAC Name

ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride

InChI

InChI=1S/C7H11N3O2S.ClH/c1-2-12-6(11)3-5-4-13-7(8)10-9-5;/h2-4H2,1H3,(H2,8,10);1H

InChI Key

SKISAONJDMZROQ-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1=NN=C(SC1)N.Cl

Canonical SMILES

CCOC(=O)CC1=NN=C(SC1)N.Cl

Origin of Product

United States

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